Cas no 1384264-75-8 (3-(4-Bromophenyl)azetidin-3-amine dihydrochloride)

3-(4-Bromophenyl)azetidin-3-amine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride
- 3-(4-BROMOPHENYL)AZETIDIN-3-AMINE 2HCL
- AX8266800
- AKOS027329865
- 3-Azetidinamine, 3-(4-bromophenyl)-, hydrochloride (1:2)
- 3-(4-Bromophenyl)azetidin-3-aminedihydrochloride
- 1384264-75-8
- MFCD22573714
- 3-(4-bromophenyl)azetidin-3-amine;dihydrochloride
- AS-37530
- CS-0112601
- SY245269
- SB51762
-
- MDL: MFCD22573714
- インチ: 1S/C9H11BrN2.2ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;;/h1-4,12H,5-6,11H2;2*1H
- InChIKey: KRKOCZLAJJLVEZ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)C1(CNC1)N.Cl.Cl
計算された属性
- せいみつぶんしりょう: 297.96392g/mol
- どういたいしつりょう: 297.96392g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 160
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38
3-(4-Bromophenyl)azetidin-3-amine dihydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(4-Bromophenyl)azetidin-3-amine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1299183-100mg |
3-(4-bromophenyl)azetidin-3-amine;dihydrochloride |
1384264-75-8 | 97% | 100mg |
$275 | 2024-07-21 | |
Alichem | A019123917-1g |
3-(4-Bromophenyl)azetidin-3-amine dihydrochloride |
1384264-75-8 | 97% | 1g |
827.00 USD | 2021-05-31 | |
abcr | AB334421-250 mg |
3-(4-Bromophenyl)azetidin-3-amine dihydrochloride, 95%; . |
1384264-75-8 | 95% | 250 mg |
€614.80 | 2023-07-19 | |
TRC | B999108-25mg |
3-(4-Bromophenyl)azetidin-3-amine Dihydrochloride |
1384264-75-8 | 25mg |
$ 185.00 | 2022-06-06 | ||
eNovation Chemicals LLC | Y1299183-5G |
3-(4-bromophenyl)azetidin-3-amine;dihydrochloride |
1384264-75-8 | 97% | 5g |
$3465 | 2024-07-21 | |
Chemenu | CM285557-1g |
3-(4-Bromophenyl)azetidin-3-amine dihydrochloride |
1384264-75-8 | 95%+ | 1g |
$544 | 2023-03-07 | |
abcr | AB334421-1g |
3-(4-Bromophenyl)azetidin-3-amine dihydrochloride, 95%; . |
1384264-75-8 | 95% | 1g |
€1657.60 | 2025-02-16 | |
1PlusChem | 1P0019L7-100mg |
3-Azetidinamine, 3-(4-bromophenyl)-, hydrochloride (1:2) |
1384264-75-8 | 95% | 100mg |
$281.00 | 2024-06-21 | |
abcr | AB334421-250mg |
3-(4-Bromophenyl)azetidin-3-amine dihydrochloride, 95%; . |
1384264-75-8 | 95% | 250mg |
€624.00 | 2025-02-16 | |
abcr | AB334421-1 g |
3-(4-Bromophenyl)azetidin-3-amine dihydrochloride, 95%; . |
1384264-75-8 | 95% | 1 g |
€1,453.60 | 2023-07-19 |
3-(4-Bromophenyl)azetidin-3-amine dihydrochloride 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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6. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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3-(4-Bromophenyl)azetidin-3-amine dihydrochlorideに関する追加情報
3-(4-Bromophenyl)azetidin-3-amine dihydrochloride: A Comprehensive Overview
The compound 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride, with CAS No 1384264-75-8, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of an azetidine ring, a four-membered cyclic amine, which is substituted at the 3-position with a 4-bromophenyl group, and the hydrochloride salt form adds to its stability and solubility properties.
Recent studies have highlighted the importance of azetidine derivatives in medicinal chemistry, particularly for their role as building blocks in the synthesis of bioactive compounds. The presence of the bromine atom in the 4-position of the phenyl ring introduces electronic effects that can influence the compound's reactivity and selectivity in various chemical reactions. This makes 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and ring-closing reactions. The dihydrochloride salt form is particularly advantageous for isolating and purifying the compound, ensuring high purity for subsequent applications. Researchers have explored its use in peptide synthesis, where its amine functionality can serve as a reactive site for coupling reactions.
The pharmacological properties of 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride are currently under investigation, with preliminary studies suggesting potential activity in modulating cellular signaling pathways. Its ability to interact with key biological targets makes it a promising candidate for further exploration in drug discovery programs.
In conclusion, 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride stands out as a versatile molecule with significant potential in organic synthesis and pharmacology. Its unique structure and functional groups make it an invaluable tool for researchers aiming to develop novel therapeutic agents.
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